molecular formula C22H19ClN2O3S B2437302 4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 892358-81-5

4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2437302
CAS No.: 892358-81-5
M. Wt: 426.92
InChI Key: MOPBVDXAIJHGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic compound belonging to the class of benzo[e][1,2,4]thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the following steps:

    Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chlorobenzyl group: This step often involves a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.

    Attachment of the 2,6-dimethylphenyl group: This can be

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-15-7-5-8-16(2)21(15)25-22(26)24(14-17-9-6-10-18(23)13-17)19-11-3-4-12-20(19)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPBVDXAIJHGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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